N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-nitrobenzamide
Overview
Description
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-nitrobenzamide is an organic compound that features a complex structure with both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the naphthylamine derivative. The key steps include:
Nitration: Introduction of the nitro group into the benzene ring.
Amination: Conversion of the nitro group to an amino group.
Thioamide Formation: Reaction of the amino group with carbon disulfide to form the thioamide linkage.
Coupling Reaction: Coupling of the thioamide with the naphthylamine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated products.
Scientific Research Applications
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-nitrobenzamide exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3-nitrobenzamide
Uniqueness
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c22-12-8-9-13-11(10-12)4-3-6-15(13)19-18(26)20-17(23)14-5-1-2-7-16(14)21(24)25/h1-10,22H,(H2,19,20,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJXJCMPPZENPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC(=C3)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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